molecular formula C25H27NO6 B2513124 3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-31-3

3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Número de catálogo: B2513124
Número CAS: 946236-31-3
Peso molecular: 437.492
Clave InChI: SUOZINHINFKQAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused tricyclic core structure. Key structural features include:

  • Substituents: 2-Ethoxyphenoxy group at position 3: Enhances lipophilicity and may influence receptor binding. Tetrahydrofuran (THF)-derived methyl group at position 9: Introduces stereochemical complexity and modulates solubility . Methyl group at position 2: Steric effects may impact molecular interactions.

Propiedades

IUPAC Name

3-(2-ethoxyphenoxy)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-3-28-21-8-4-5-9-22(21)32-24-16(2)31-25-18(23(24)27)10-11-20-19(25)14-26(15-30-20)13-17-7-6-12-29-17/h4-5,8-11,17H,3,6-7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOZINHINFKQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Molecular Structure

The compound can be described by its IUPAC name and structural formula, which highlights the presence of key functional groups such as the tetrahydrofuran moiety and the chromeno oxazine structure. The molecular formula is C20H25N1O5C_{20}H_{25}N_{1}O_{5}, with a molecular weight of approximately 357.42 g/mol.

Structural Features

  • Tetrahydrofuran moiety : Known for its role in enhancing solubility and bioavailability.
  • Chromeno structure : Often associated with various pharmacological activities, including anti-inflammatory and antioxidant properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been identified:

  • Inhibition of Sodium Channels : The compound has been reported to act as an inhibitor of sodium channels, which can be crucial in managing pain and other neurological conditions .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against Hepatitis B virus (HBV) and possibly HIV .

In Vitro Studies

In vitro assays have demonstrated the following biological effects:

  • Cytotoxicity : The compound exhibited moderate cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 5 to 10 μg/mL .
  • Antiviral Efficacy : In cell-based assays, the compound showed promising results with EC50 values indicating effective inhibition of viral replication .

Data Summary Table

Biological ActivityAssay TypeIC50/EC50 ValuesReference
Cytotoxicity (HeLa cells)MTT Assay5 μg/mL
Cytotoxicity (MCF-7 cells)MTT Assay6 μg/mL
Antiviral Activity (HBV)Cell-based assayEC50 = 7.8 nM
Sodium Channel InhibitionElectrophysiological assayPotent inhibitor

Case Study 1: Antiviral Properties

In a study investigating the antiviral potential against HBV, the compound was synthesized and tested alongside known antiviral agents. The results indicated that while some derivatives showed no activity, the specific formulation of this compound demonstrated significant inhibition of HBV replication at low concentrations. This highlights its potential as a lead compound for further development in antiviral therapies.

Case Study 2: Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects on various cancer cell lines. The results indicated that the compound's structural features contributed to its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment protocols.

Aplicaciones Científicas De Investigación

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Compounds similar to this have shown significant antioxidant capacity, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A1.37 times higherYes
Compound B1.35 times higherYes
3-(2-ethoxyphenoxy)-2-methyl...TBDTBD

Preliminary results indicate that certain derivatives exhibit antioxidant activities that surpass those of ascorbic acid, highlighting their potential utility in health applications.

Anticancer Activity

The anticancer properties of this compound have been studied against various cancer cell lines. Notably, derivatives have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Compound Tested
U-8719.6 ± 1.53-(2-ethoxyphenoxy)-2-methyl...
MDA-MB-231TBDTBD

The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating higher sensitivity and potential therapeutic applications in glioblastoma treatment.

Case Studies

Several studies have explored the biological significance of oxazine derivatives:

  • Antioxidant Screening : A study evaluating multiple derivatives found that specific functional groups significantly enhanced radical scavenging activity.
  • Anticancer Efficacy : Another investigation highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds demonstrating more than twice the activity compared to standard chemotherapeutics.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Key Features Melting Point (°C) Yield (%) Biological Activity (Source)
3-(2-Ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 3: 2-Ethoxyphenoxy; 9: THF-methyl; 2: Methyl High lipophilicity; stereochemical diversity N/A N/A Inferred antiviral/antifungal
9-Benzyl-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6a) 9: Benzyl; 2: Phenyl Planar aromatic substituents; moderate solubility 138–140 40 Antiviral (EC₅₀: 12 μM)
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one (4b) 3: 3,4-Dimethoxyphenyl; 9: 4-Hydroxypentyl Polar hydroxyl group enhances aqueous solubility 109–110 73 Antifungal (IC₅₀: 8 μM)
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one () 9: 2-Methoxyethyl; 2: CF₃; 3: 4-Methoxyphenyl Electron-withdrawing CF₃ group; improved metabolic stability N/A N/A Not reported

Key Observations:

Substituent Effects on Bioactivity: The 2-ethoxyphenoxy group in the target compound may enhance membrane permeability compared to the 4-methoxyphenyl group in , which is bulkier and less flexible .

Synthetic Accessibility :

  • Derivatives with benzyl groups (e.g., 6a) are synthesized in moderate yields (40–70%) via nucleophilic substitution and cyclization . The target compound’s THF-methyl group may require more complex stereoselective synthesis, reducing yield.

Thermal Stability: Methyl and benzyl derivatives (e.g., 6a–6e) exhibit melting points between 124–164°C, suggesting moderate stability . The target compound’s ethoxyphenoxy group may lower melting points due to reduced crystallinity.

Comparison with Non-Chromeno-Oxazinone Derivatives

Table 2: Activity Comparison with Heterocyclic Analogues

Compound Class Core Structure Notable Substituents Bioactivity (Source)
Thiazolidinones () 1,3-Thiazolidin-4-one Benzodioxolyl, methoxyphenyl Anticancer (IC₅₀: 5–20 μM)
Pyrimidines () Chromeno[2,3-d]pyrimidin-4-one Chlorobenzylidene, chlorophenyl Antimicrobial (MIC: 4–16 μg/mL)
Chromeno-oxazinones (Target) Chromeno[8,7-e][1,3]oxazin-4(8H)-one Ethoxyphenoxy, THF-methyl Inferred broader spectrum (antiviral)

Key Observations:

  • Chromeno-oxazinones generally exhibit lower cytotoxicity than thiazolidinones, making them preferable for therapeutic applications .
  • The THF-methyl group in the target compound may confer superior metabolic stability over pyrimidine derivatives with halogenated aryl groups .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.